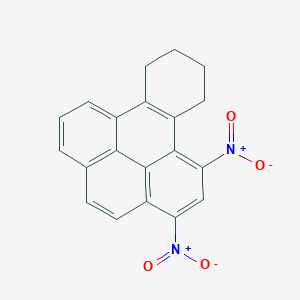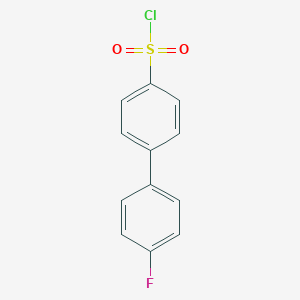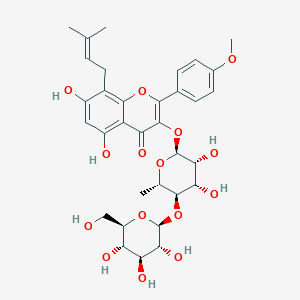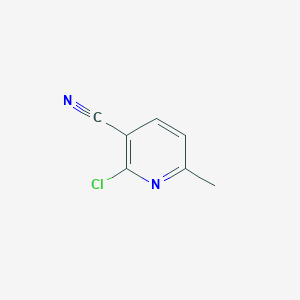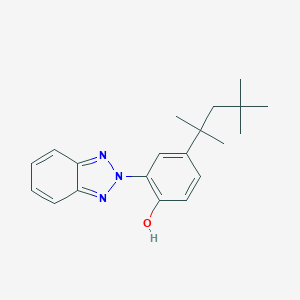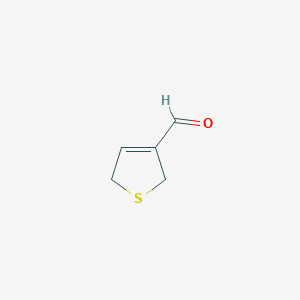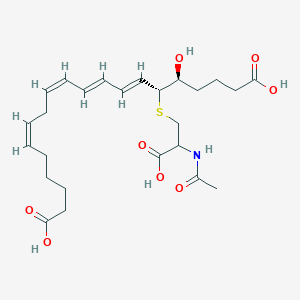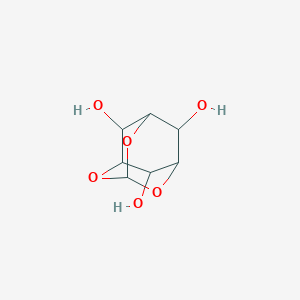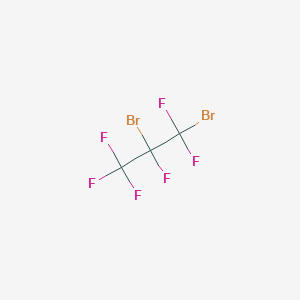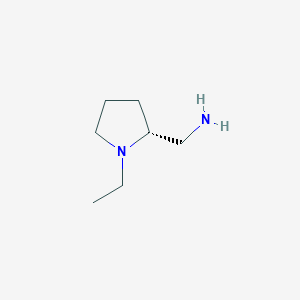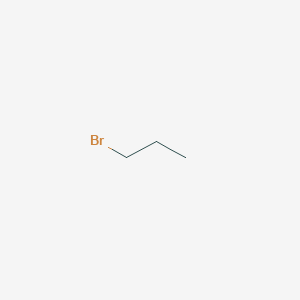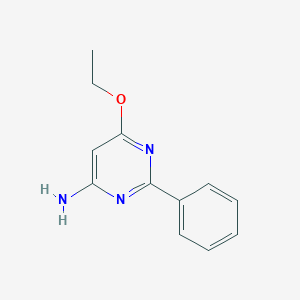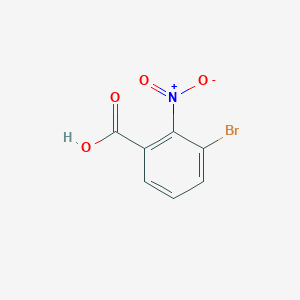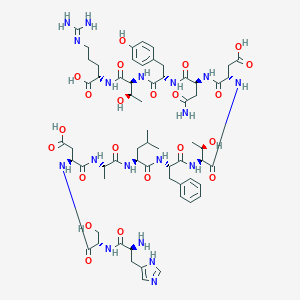
Vasoactive intestinal peptide (1-12)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Vasoactive intestinal peptide (1-12), also known as VIP, is a neuropeptide that is widely distributed in the central and peripheral nervous systems. VIP is composed of 28 amino acids, with the first 12 amino acids forming the biologically active fragment. VIP is involved in a variety of physiological processes, including regulation of circadian rhythms, immune function, and gastrointestinal motility. In recent years, VIP has gained attention as a potential therapeutic target for a range of diseases, including cancer, inflammatory bowel disease, and neurodegenerative disorders.
Mecanismo De Acción
Vasoactive intestinal peptide (1-12) exerts its effects by binding to a specific G protein-coupled receptor, VPAC1, which is expressed on a variety of cell types throughout the body. Activation of VPAC1 leads to the activation of a number of intracellular signaling pathways, including the cyclic AMP and phosphoinositide pathways. These signaling pathways mediate the diverse effects of Vasoactive intestinal peptide (1-12) on cellular function.
Efectos Bioquímicos Y Fisiológicos
Vasoactive intestinal peptide (1-12) has a wide range of biochemical and physiological effects, including regulation of circadian rhythms, immune function, and gastrointestinal motility. Vasoactive intestinal peptide (1-12) has also been shown to have a potent vasodilatory effect, which makes it a potential therapeutic target for the treatment of cardiovascular disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of Vasoactive intestinal peptide (1-12) is its specificity for the VPAC1 receptor, which allows for the selective activation of intracellular signaling pathways. However, Vasoactive intestinal peptide (1-12) can be difficult to work with in the laboratory due to its rapid degradation by proteases and its tendency to form aggregates.
Direcciones Futuras
There are a number of potential future directions for research on Vasoactive intestinal peptide (1-12). One area of interest is the development of Vasoactive intestinal peptide (1-12)-based therapeutics for the treatment of diseases such as cancer and neurodegenerative disorders. Another area of research is the development of new methods for the delivery of Vasoactive intestinal peptide (1-12), which could improve its bioavailability and therapeutic potential. Additionally, further research is needed to fully understand the mechanisms underlying the diverse effects of Vasoactive intestinal peptide (1-12) on cellular function.
Métodos De Síntesis
Vasoactive intestinal peptide (1-12) is synthesized from a larger precursor peptide, preproVasoactive intestinal peptide (1-12), which is cleaved by a series of proteolytic enzymes to produce the mature peptide. The synthesis of Vasoactive intestinal peptide (1-12) is regulated by a variety of factors, including neurotransmitters, hormones, and cytokines.
Aplicaciones Científicas De Investigación
Vasoactive intestinal peptide (1-12) has been the subject of extensive scientific research, with studies investigating its role in a variety of physiological processes. One area of research has focused on the role of Vasoactive intestinal peptide (1-12) in the regulation of circadian rhythms. Vasoactive intestinal peptide (1-12) is produced by a subset of neurons in the suprachiasmatic nucleus of the hypothalamus, which is the master clock that regulates the body's circadian rhythms. Studies have shown that Vasoactive intestinal peptide (1-12) plays a critical role in the synchronization of circadian rhythms throughout the body.
Another area of research has investigated the role of Vasoactive intestinal peptide (1-12) in immune function. Vasoactive intestinal peptide (1-12) has been shown to have potent anti-inflammatory effects, and studies have demonstrated its ability to regulate the activity of immune cells such as T cells and macrophages. Vasoactive intestinal peptide (1-12) has also been shown to have a protective effect on neurons, with studies suggesting that it may play a role in the prevention of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
Número CAS |
112160-96-0 |
|---|---|
Nombre del producto |
Vasoactive intestinal peptide (1-12) |
Fórmula molecular |
C62H90N18O22 |
Peso molecular |
1439.5 g/mol |
Nombre IUPAC |
(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-carboxypropanoyl]amino]-4-oxobutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxybutanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
InChI |
InChI=1S/C62H90N18O22/c1-28(2)18-38(72-50(90)29(3)70-52(92)42(23-46(86)87)76-58(98)44(26-81)78-51(91)36(63)21-34-25-67-27-69-34)53(93)73-39(19-32-10-7-6-8-11-32)56(96)80-49(31(5)83)60(100)77-43(24-47(88)89)55(95)75-41(22-45(64)85)54(94)74-40(20-33-13-15-35(84)16-14-33)57(97)79-48(30(4)82)59(99)71-37(61(101)102)12-9-17-68-62(65)66/h6-8,10-11,13-16,25,27-31,36-44,48-49,81-84H,9,12,17-24,26,63H2,1-5H3,(H2,64,85)(H,67,69)(H,70,92)(H,71,99)(H,72,90)(H,73,93)(H,74,94)(H,75,95)(H,76,98)(H,77,100)(H,78,91)(H,79,97)(H,80,96)(H,86,87)(H,88,89)(H,101,102)(H4,65,66,68)/t29-,30+,31+,36-,37-,38-,39-,40-,41-,42-,43-,44-,48-,49-/m0/s1 |
Clave InChI |
SRYFTJDITQLOGY-GBGZRFFXSA-N |
SMILES isomérico |
C[C@H]([C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC3=CN=CN3)N)O |
SMILES |
CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)O)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)N)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(C(C)O)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(C)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(CC3=CN=CN3)N |
SMILES canónico |
CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)O)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)N)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(C(C)O)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(C)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(CC3=CN=CN3)N |
Otros números CAS |
112160-96-0 |
Secuencia |
HSDALFTDNYTR |
Sinónimos |
vasoactive intestinal peptide (1-12) VIP (1-12) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5,8,14,17,23,26,32,35-Octabutoxy-2,11,20,29,37,38,39,40-octazanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19,21(38),22,24,26,28,30(37),31,33,35-nonadecaene](/img/structure/B46688.png)
